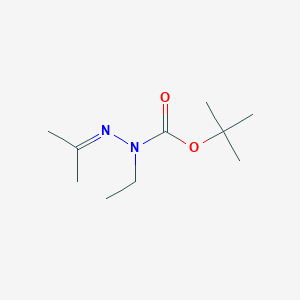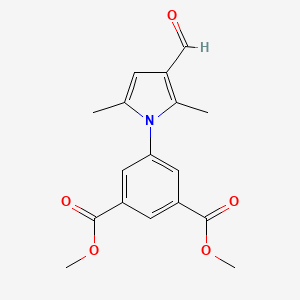![molecular formula C6H5FN4O B6612690 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1353761-08-6](/img/structure/B6612690.png)
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (FMT) is a synthetic heterocyclic compound with a wide range of applications in scientific research. FMT is a nitrogen-containing heterocyclic compound with a seven-membered ring structure. It is a colorless solid with a melting point of 150-153°C and a boiling point of 300-303°C. FMT has been used in a variety of scientific applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an antioxidant. It has also been used in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an antioxidant. This compound has also been used in the synthesis of pharmaceuticals and other compounds. It has been used to study the structure of proteins and to study the binding of ligands to proteins. This compound has also been used in the study of the structure and function of enzymes, and in the study of the mechanism of action of drugs.
Mécanisme D'action
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme and block the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity. This compound has also been shown to inhibit the activity of certain proteins, such as the cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have antioxidant activity, and to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce the levels of certain hormones, such as testosterone and cortisol, and can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also a relatively stable compound, and can be stored at room temperature for long periods of time. One limitation of this compound is that it is a relatively toxic compound, and should be handled with care.
Orientations Futures
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has many potential future applications in scientific research. It could be used to study the structure and function of proteins, and to study the binding of ligands to proteins. It could also be used to study the mechanism of action of drugs, and to develop new drugs. It could also be used to study the structure and function of enzymes, and to develop new enzyme inhibitors. Additionally, this compound could be used to study the biochemical and physiological effects of compounds, and to develop new compounds with therapeutic applications.
Méthodes De Synthèse
6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be synthesized using a variety of methods. One method involves the reaction of 5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with fluorobenzene in the presence of a strong base. The reaction takes place in an aqueous medium at a temperature of 80-90°C and yields this compound as the major product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base, and the reaction of 4-fluorobenzaldehyde with 2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base.
Propriétés
IUPAC Name |
6-fluoro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCRIPOAQPYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)


![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)

![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)




